molecular formula C20H18N2O2 B11402848 3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11402848
M. Wt: 318.4 g/mol
InChI Key: VLLNKNUCPLIXSP-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound featuring an indole moiety and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative. The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Next, the indole derivative undergoes alkylation to introduce the methyl group at the nitrogen position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

The final step involves the formation of the pyrrolidine-2,5-dione ring. This can be accomplished through a cyclization reaction where the indole derivative reacts with a suitable dione precursor, such as succinic anhydride, under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale-up. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings. Halogenation, nitration, and sulfonation are possible with appropriate reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyrrolidine-2,5-dione derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound is studied for its potential biological activities. Indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore these activities in the context of this specific compound.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the material science industry, the compound’s unique properties may be utilized in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methyl groups, which may affect its biological activity and chemical reactivity.

    3-(1-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but without the methyl group on the phenyl ring.

    3-(1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione: Lacks the methyl group on the indole nitrogen.

Uniqueness

The presence of both methyl groups in 3-(1-methyl-1H-indol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione makes it unique. These groups can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18N2O2/c1-13-6-5-7-14(10-13)22-19(23)11-16(20(22)24)17-12-21(2)18-9-4-3-8-15(17)18/h3-10,12,16H,11H2,1-2H3

InChI Key

VLLNKNUCPLIXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)C3=CN(C4=CC=CC=C43)C

Origin of Product

United States

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